
6-Amino-2,3-dichlorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,3-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a thiol group (-SH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dichlorobenzenethiol typically involves the chlorination of 2-aminothiophenol followed by further chemical modifications. One common method includes:
Chlorination: 2-Aminothiophenol is treated with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,3-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through substitution reactions involving the chlorine atoms.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Applications De Recherche Scientifique
6-Amino-2,3-dichlorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2,3-dichlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets. The chlorine atoms can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-chlorobenzenethiol: Similar structure but with one less chlorine atom.
4-Amino-2,3-dichlorobenzenethiol: Chlorine atoms positioned differently on the benzene ring.
6-Amino-2,3-dichlorobenzonitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
6-Amino-2,3-dichlorobenzenethiol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of amino, chlorine, and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C6H5Cl2NS |
|---|---|
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
6-amino-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
Clé InChI |
RPIGWTYSJFWGHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)S)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
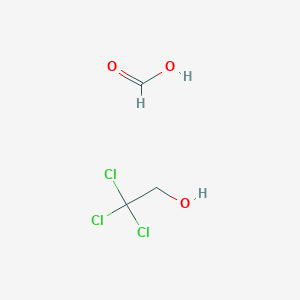
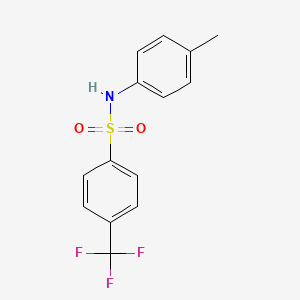



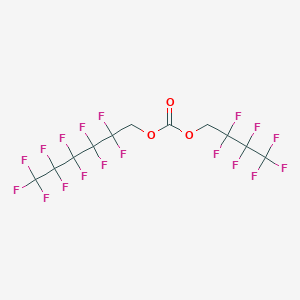
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)

![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
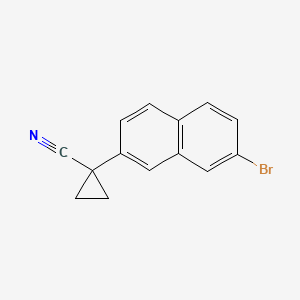

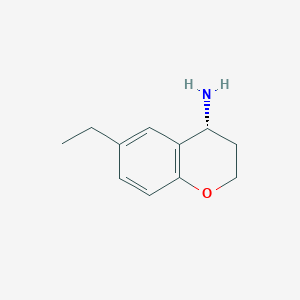
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
